

Synonyms for Ethyl 3-amino-4,4,4-trifluorocrotonate

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Compound of Interest

Compound Name: *Ethyl 3-amino-4,4,4-trifluorocrotonate*

Cat. No.: *B1580629*

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An In-depth Technical Guide to **Ethyl 3-amino-4,4,4-trifluorocrotonate** for Researchers and Drug Development Professionals

Ethyl 3-amino-4,4,4-trifluorocrotonate is a fluorinated organic compound of significant interest to the scientific community, particularly in the realms of pharmaceutical and agrochemical development.^[1] Its unique structural features, including a trifluoromethyl group, an amino substituent, and an ethyl ester moiety, make it a valuable building block in organic synthesis.^[2] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its role as a key intermediate.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its synonyms is provided below for clear identification.

Primary Name	Systematic & Other Names
Ethyl 3-amino-4,4,4-trifluorocrotonate	3-Amino-4,4,4-trifluorocrotonic acid ethyl ester[2][3][4]
Ethyl 3-amino-4,4,4-trifluoro-2-butenolate[3]	
2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester[5][6]	
ethyl 3-amino-4,4,4-trifluorobut-2-enoate[5][7][8]	
ethyl (2Z)-3-amino-4,4,4-trifluorobut-2-enoate[5][7]	
ethyl (E)-3-amino-4,4,4-trifluorobut-2-enoate[9]	
4,4,4-Trifluoro-3-Amino crotonic acid ethylester[7]	
3-Amino-4,4,4-trifluorobutenolate,ethyl ester[7]	

Physicochemical and Spectroscopic Data

The key properties of **Ethyl 3-amino-4,4,4-trifluorocrotonate** are summarized in the tables below, providing essential data for experimental design and characterization.

Identifiers and Molecular Properties

Property	Value	Source
CAS Number	372-29-2	[10]
Molecular Formula	C ₆ H ₈ F ₃ NO ₂	[2][10]
Molecular Weight	183.13 g/mol	[2][10]
MDL Number	MFCD00068195	[2]
InChI Key	NXVKKRUGIINGHD-ONEGZZNKSA-N	
Canonical SMILES	CCOC(=O)C=C(N)C(F)(F)F	

Physical and Chemical Properties

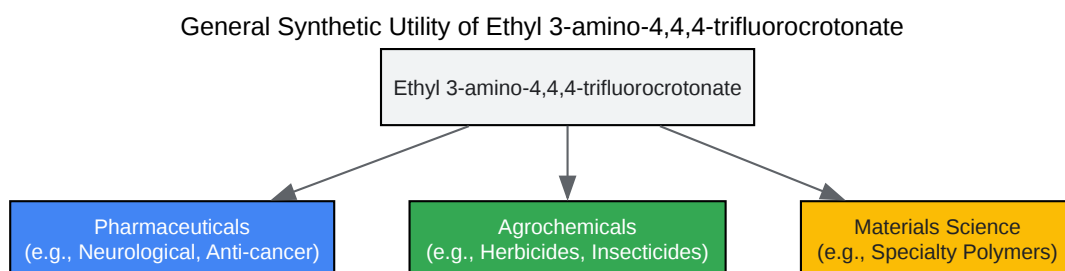
Property	Value	Source
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[2] [11]
Melting Point	22.0 to 26.0 °C	
Boiling Point	83 °C at 15 mmHg	[2] [11]
Density	1.245 g/mL at 25 °C	[11]
Refractive Index (n _{20/D})	1.424	[11]
Flash Point	65 °C (149.0 °F) - closed cup	

Applications in Synthesis

Ethyl 3-amino-4,4,4-trifluorocrotonate is a critical intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group is known to enhance metabolic stability and biological activity, making this compound particularly valuable in drug design.[\[12\]](#)[\[2\]](#)

Its primary applications include:

- **Pharmaceutical Development:** It serves as a precursor for synthesizing novel therapeutic agents, especially those targeting neurological disorders and for use in cancer therapies.[\[12\]](#)[\[1\]](#)[\[13\]](#)
- **Agrochemicals:** The compound is used in the formulation of modern crop protection agents like herbicides and insecticides.[\[1\]](#)[\[14\]](#)
- **Materials Science:** It is utilized as a monomer for creating polymers with unique properties, such as high thermal stability.[\[13\]](#)



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Caption: Role as a versatile intermediate in various chemical industries.

Experimental Protocols: Synthesis

Several methods for the synthesis of **Ethyl 3-amino-4,4,4-trifluorocrotonate** have been documented, primarily involving the reaction of a trifluoroacetoacetic ester with an ammonia source. Below are detailed protocols based on patented procedures.

Protocol 1: Two-Stage Synthesis via Sodium Enolate

This method involves the preparation of a sodium enolate from ethyl trifluoroacetate, which is then reacted with an ammonium source in the presence of an acid.[15]

Materials:

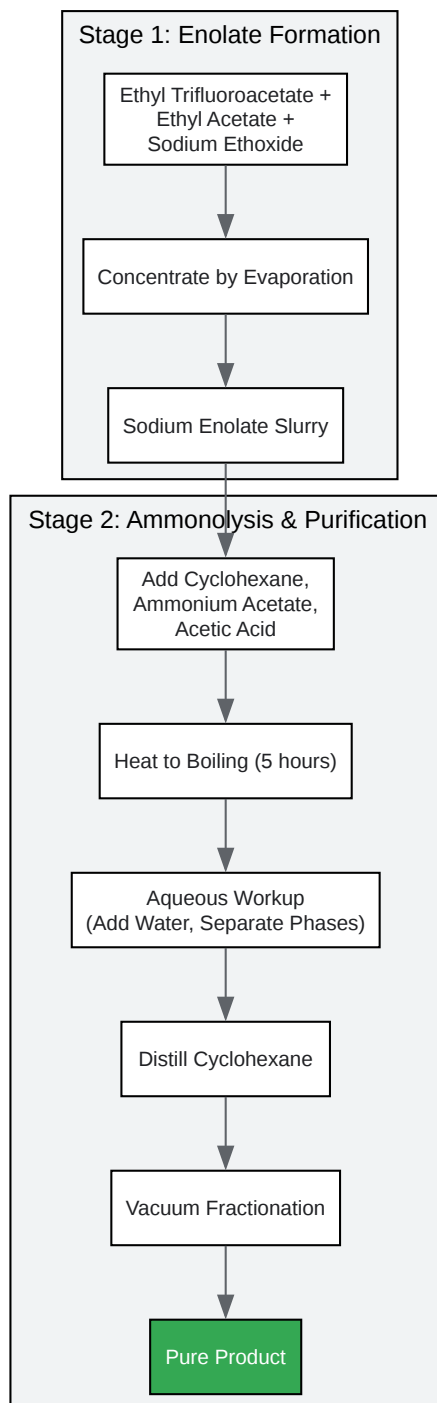
- Ethyl trifluoroacetate
- Ethyl acetate
- Solid sodium ethoxide
- Cyclohexane
- Ammonium acetate

- Anhydrous acetic acid
- Water

Procedure:

- A slurry of sodium enolate is prepared by reacting ethyl trifluoroacetate (0.50 mol) and ethyl acetate (1.0 mol) with solid sodium ethoxide (0.5 mol).[\[15\]](#)
- The resulting mixture is concentrated by evaporation.[\[15\]](#)
- To the slurry, add 250 mL of cyclohexane, followed by ammonium acetate (1.0 mol) and anhydrous acetic acid (0.65 mol).[\[15\]](#)
- The suspension is heated to boiling, allowing for the separation of water via distillation while refluxing the cyclohexane back into the reaction mixture.[\[11\]](#)
- The reaction is terminated after 5 hours.[\[15\]](#)
- The organic phase is separated by adding 300 mL of water.[\[15\]](#)
- Cyclohexane is removed from the organic phase by distillation.[\[15\]](#)
- The final product is purified by fractionation under reduced pressure to yield Ethyl 3-amino-4,4,4-trifluorobut-2-enoate.[\[15\]](#) A yield of 62% with 97.4% purity has been reported.[\[15\]](#)

Workflow for Synthesis Protocol 1



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Caption: Two-stage synthesis of **Ethyl 3-amino-4,4,4-trifluorocrotonate**.

Protocol 2: One-Pot Synthesis Method

A "one-pot" synthesis has also been developed to improve efficiency and reduce waste, making it suitable for industrial-scale production.[\[16\]](#)

Materials:

- Trifluoroacetic acid
- n-butyl alcohol
- Tosylic acid (catalyst)
- Ethyl acetate
- Potassium n-butoxide
- Sulfuric acid
- Ammonium sulfate
- Water

Procedure:

- Esterification: In a reaction flask, combine trifluoroacetic acid (1.0 mol), n-butyl alcohol (10.0 mol), and a catalytic amount of tosic acid. Heat the mixture to 100 °C and reflux, removing the water generated during the reaction. After 12 hours, cool the intermediate reaction liquid to 30 °C.[\[16\]](#)
- Condensation: To the cooled intermediate, add ethyl acetate (4.0 mol) and potassium n-butoxide (1.1 mol). Stir and heat the mixture to 80 °C for 6 hours. After the reaction is complete, cool it to 30 °C.[\[16\]](#)
- Ammonolysis: Add sulfuric acid (0.4 mol) and ammonium sulfate (1.0 mol) to the mixture. Heat to 80 °C and react for 5 hours.[\[16\]](#)

- Purification: Cool the reaction to room temperature and filter to remove salts. Add 114.0 g of water to the filtrate, stir, and allow the layers to separate. The organic layer is subjected to reduced pressure to recover solvents, followed by rectification to collect the product.[16] A yield of 68% with 99.3% purity has been reported.[16]

Safety and Handling

Ethyl 3-amino-4,4,4-trifluorocrotonate is classified with several hazard statements and requires careful handling.

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261, P264, P280, P301+P312, P302+P352+P312, P305+P351+P338.
- Personal Protective Equipment (PPE): Recommended PPE includes eye shields, face shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter).
- Storage: Store at room temperature.[2] It is classified under storage class 11 (Combustible Solids).

This technical guide provides researchers and professionals with the foundational knowledge required to work with **Ethyl 3-amino-4,4,4-trifluorocrotonate**, from its basic properties to detailed synthetic procedures, underscoring its importance in modern chemical synthesis.

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